molecular formula C12H14O3 B3157077 Methyl 2-(4-formylphenyl)-2-methylpropanoate CAS No. 84542-11-0

Methyl 2-(4-formylphenyl)-2-methylpropanoate

Cat. No.: B3157077
CAS No.: 84542-11-0
M. Wt: 206.24 g/mol
InChI Key: JMHGPQXQCHSCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-formylphenyl)-2-methylpropanoate (CAS 84542-11-0) is a fine chemical with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a benzeneacetic acid structure substituted with a formyl group at the para position and esterified with a methyl group, presenting as α,α-dimethyl derivatives . It is primarily used in research and development settings as a critical intermediate and reference standard in the pharmaceutical industry . Its structure, featuring both formyl and ester functional groups, makes it a valuable synthon for further chemical transformations, including the synthesis of more complex target molecules. Researchers utilize this compound as an in-house impurity and metabolite standard to support the analysis and quality control of active pharmaceutical ingredients (APIs) . It is supplied with a recommended storage condition of 2-8°C in a refrigerator to ensure long-term stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. The CAS number 84542-11-0 provides a unique identifier for this substance, which is also known by synonyms such as Benzeneacetic acid, 4-formyl-α,α-dimethyl-, methyl ester .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-formylphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGPQXQCHSCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 4 Formylphenyl 2 Methylpropanoate

Esterification and Formylation Strategies for Arylpropanoate Derivatives

The construction of the target molecule can be approached by first assembling the core arylpropanoate structure and then introducing the formyl group, or by starting with a pre-functionalized aromatic ring.

One potential pathway involves the esterification of 4-hydroxybenzaldehyde (B117250). This reaction connects the aldehyde-bearing phenyl ring to the isobutyrate moiety. The reaction of an alcohol or phenol (B47542) with an acyl halide, such as α-bromoisobutyryl bromide, is a standard method for ester synthesis.

The synthesis of the reagent α-bromoisobutyryl bromide itself can be achieved by reacting isobutyric acid with bromine in the presence of red phosphorus. orgsyn.org The subsequent esterification with 4-hydroxybenzaldehyde would typically be carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The selection of solvent and temperature is crucial to ensure high conversion and minimize side reactions. A similar reaction, the etherification of 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide, proceeds effectively using potassium carbonate as the base in dry DMF at 100°C, yielding the product in good yield. chemspider.com These conditions provide a starting point for optimizing the esterification with α-bromoisobutyryl bromide.

Table 1: Representative Conditions for Acylation of Phenols

Reactant 1Reactant 2BaseSolventTemperatureReference
4-Hydroxybenzaldehyde4-Nitrobenzyl BromidePotassium CarbonateDMF100°C chemspider.com
Isobutyric AcidBromine/Red PN/ANeat100°C orgsyn.org

This table illustrates analogous reaction conditions that could be adapted for the esterification of 4-hydroxybenzaldehyde with α-bromoisobutyryl bromide.

An alternative strategy involves introducing the formyl group onto a pre-existing phenylpropanoate skeleton, such as methyl 2-methyl-2-phenylpropanoate. nih.gov This requires a regioselective electrophilic substitution, targeting the para-position of the benzene (B151609) ring.

The Vilsmeier-Haack reaction (using reagents like POCl₃ and DMF) and the Duff reaction (using hexamethylenetetramine) are classic methods for formylating aromatic rings, though their efficacy can be substrate-dependent. thieme-connect.de A more direct and relevant approach is Friedel-Crafts acylation. A patented process describes a similar reaction where methyl 2-methyl-2-phenylpropanoate is reacted with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to achieve acylation at the para-position. googleapis.com Substituting the acylating agent with a suitable formylating equivalent under Friedel-Crafts conditions could provide a direct route to the target molecule. The choice of Lewis acid and solvent is critical to control regioselectivity and prevent side reactions.

Table 2: Common Formylation and Acylation Reactions for Aromatic Compounds

Reaction NameTypical ReagentsKey Feature
Vilsmeier-HaackPOCl₃, DMFEffective for electron-rich aromatic rings.
Duff ReactionHexamethylenetetramine, AcidFormylation of phenols.
Friedel-Crafts AcylationAcyl Chloride, Lewis Acid (e.g., AlCl₃)General method for acylating aromatic rings. googleapis.com

Strategies for Quaternary Carbon Center Construction

The gem-dimethyl group on the carbon alpha to the phenyl ring is a key structural feature. Its construction is a critical step in the synthesis.

The most common strategy for creating the α,α-dimethylphenylacetate core is the exhaustive methylation of a phenylacetate (B1230308) precursor. This method involves the sequential addition of two methyl groups to the benzylic carbon.

The process typically begins with an ester of phenylacetic acid. The benzylic carbon is deprotonated using a strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), to generate an enolate. researchgate.net This enolate then acts as a nucleophile, attacking a methylating agent like methyl iodide. To install the second methyl group, the mono-methylated intermediate is subjected to a second deprotonation/alkylation cycle. A process for preparing a related compound, methyl 2-(4-bromophenyl)-2-methylpropanoate, utilizes the methylation of the corresponding 4-bromophenylacetic acid ester with 2.4 equivalents of methyl iodide in the presence of sodium hydride. google.com Driving the reaction to completion to form the quaternary center requires carefully controlled stoichiometry and reaction conditions to avoid incomplete methylation.

Table 3: Key Parameters for α-Alkylation of Phenylacetate Esters

ParameterExamplePurposeReference
SubstrateMethyl 4-bromophenylacetateStarting material with an acidic α-proton. google.com
BaseSodium Hydride (NaH)Deprotonates the α-carbon to form an enolate. google.com
Alkylating AgentMethyl Iodide (CH₃I)Provides the methyl group for C-C bond formation. google.com
SolventTetrahydrofuran (THF)Aprotic solvent to stabilize the enolate. google.com

Optimization of Reaction Parameters and Process Efficiency

To transition a synthetic route from laboratory scale to industrial production, rigorous optimization of reaction parameters is essential for maximizing yield, purity, and cost-effectiveness.

Design of Experiments (DoE) is a powerful statistical methodology used to efficiently optimize chemical processes. sci-hub.se Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of multiple parameters, enabling the study of not only their individual effects but also their interactions. nih.govresearchgate.net This leads to a more comprehensive understanding of the reaction space with fewer experiments. researchgate.net

For the synthesis of Methyl 2-(4-formylphenyl)-2-methylpropanoate, DoE could be applied to any of the key steps. For instance, in the Friedel-Crafts formylation, critical factors could include temperature, reaction time, equivalents of the Lewis acid, and substrate concentration. A factorial design, such as a Box-Behnken or Central Composite Design, could be employed to model the response (e.g., yield or impurity level) as a function of these factors. nih.gov This statistical modeling helps identify optimal operating conditions and define a robust design space for the process. sci-hub.senih.gov The quality and thoroughness of the information obtained from a DoE study generally outweigh the initial effort required to set up the experiments. sci-hub.se

Table 4: Hypothetical DoE Factors for Synthesis Optimization

FactorLow Level (-)High Level (+)Potential Impact
Temperature (°C)040Reaction rate, side product formation
Catalyst Loading (mol%)520Conversion rate, cost
Reaction Time (h)212Yield, process throughput
Concentration (M)0.10.5Reaction kinetics, solubility

Catalytic Systems for Enhanced Yields and Selectivity

The synthesis of this compound, a compound of interest in various chemical syntheses, benefits significantly from the application of advanced catalytic methodologies. These approaches are designed to improve reaction efficiency, increase product yield, and enhance selectivity, thereby minimizing the formation of byproducts. The primary catalytic strategies revolve around two main synthetic routes: the selective oxidation of a methyl group on a suitable precursor and the direct formylation of an aryl halide precursor. Each of these routes employs distinct catalytic systems to achieve the desired transformation.

A plausible and common precursor for the synthesis of this compound is Methyl 2-(4-tolyl)-2-methylpropanoate. The key transformation in this route is the selective oxidation of the benzylic methyl group to a formyl group. A significant challenge in this approach is preventing over-oxidation to the corresponding carboxylic acid. To address this, several catalytic systems have been developed for the selective oxidation of toluene (B28343) derivatives to aromatic aldehydes.

One of the well-established methods involves the use of manganese dioxide (MnO2) as an oxidizing agent. While often used in stoichiometric amounts, catalytic applications are also being explored. The Etard reaction, which utilizes chromyl chloride, is another classic method for the direct oxidation of a benzylic methyl group to an aldehyde. However, the toxicity of chromium reagents has led to the development of alternative, more environmentally benign catalytic systems.

Modern approaches often employ transition metal catalysts, such as those based on cobalt or palladium, in the presence of an oxidant. For instance, cobalt-catalyzed aerobic oxidation of alkylarenes has been shown to be an effective method for the synthesis of aromatic aldehydes. These reactions typically proceed via a radical mechanism and require careful control of reaction conditions to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid.

Another powerful tool for selective oxidation is the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. TEMPO-catalyzed oxidations are known for their high selectivity in converting primary alcohols to aldehydes under mild conditions. In the context of synthesizing this compound, this would typically involve a two-step process: initial hydroxylation of the methyl group to a hydroxymethyl group, followed by TEMPO-catalyzed oxidation to the aldehyde.

The following table summarizes representative data for the catalytic oxidation of toluene derivatives to the corresponding aldehydes, which are analogous to the conversion of Methyl 2-(4-tolyl)-2-methylpropanoate to the target compound.

Catalyst SystemSubstrateProductYield (%)Selectivity (%)Reference
MnO2/H2SO4TolueneBenzaldehydeHigh- wikipedia.org
Cobalt(II) acetate/N-Hydroxyphthalimide3-Arylmethyl sulfonyl imines3-Arylcarbonyl analoguesModerate to Excellent- researchgate.net
TEMPO/NaOClPrimary AlcoholsAldehydesHighHigh windows.netorganic-chemistry.orgresearchgate.net
Pd(OAc)2/AnhydrideMethyl GroupsOxidized Products-Stereoselective nih.gov

An alternative synthetic strategy involves the catalytic formylation of an aryl halide precursor, such as Methyl 2-(4-bromophenyl)-2-methylpropanoate. This approach introduces the formyl group directly onto the aromatic ring in a single step. Palladium-catalyzed carbonylation reactions are particularly well-suited for this purpose.

In these reactions, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the aryl halide with a source of carbon monoxide. Synthesis gas (a mixture of CO and H2) is a common reagent for this transformation. The reaction proceeds through a series of steps involving oxidative addition of the aryl halide to the palladium(0) complex, CO insertion, and subsequent reductive elimination to form the aldehyde product. The choice of ligand is crucial for achieving high catalytic activity and selectivity.

Formic acid has also been explored as a convenient and less hazardous alternative to carbon monoxide gas in palladium-catalyzed formylation reactions. In these protocols, formic acid serves as the formyl source, and the reaction can often be carried out under milder conditions.

The table below presents data from studies on the palladium-catalyzed formylation of aryl bromides, which serves as a model for the synthesis of this compound from its bromo-derivative.

Catalyst SystemSubstrateProductYield (%)ConditionsReference
Pd/PR2(n)BuAryl BromidesAryl Aldehydes-CO/H2 (1:1) nih.gov
Pd(OAc)2/cataCXium A4-Bromoanisole4-Methoxybenzaldehyde-5 bar CO/H2, 100 °C liverpool.ac.uk
Pd(OAc)2Aryl IodidesAromatic AldehydesModerate to GoodFormic acid, Propylphosphonic anhydride nih.gov

Elucidation of Reaction Mechanisms and Transformative Chemistry of Methyl 2 4 Formylphenyl 2 Methylpropanoate

Reactivity Profile of the Formyl Moiety

The formyl group (an aldehyde) attached to the phenyl ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is central to many of the compound's synthetic applications.

Nucleophilic Addition Reactions (e.g., Grignard Additions)

Nucleophilic addition is a fundamental reaction of carbonyl groups. wikipedia.org The carbon atom of the formyl group is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles.

Grignard Additions: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the carbonyl carbon of Methyl 2-(4-formylphenyl)-2-methylpropanoate. This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate. wikipedia.org Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. mnstate.eduadichemistry.com For instance, reaction with methylmagnesium bromide would yield Methyl 2-(4-(1-hydroxyethyl)phenyl)-2-methylpropanoate.

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde. masterorganicchemistry.com The mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgberkeley.edu This intermediate then decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. organic-chemistry.org Using a stabilized ylide like methyl (triphenylphosphoranylidene)acetate would result in the formation of an α,β-unsaturated ester.

Table 1: Examples of Nucleophilic Addition Reactions on the Formyl Group

Reaction Type Nucleophile/Reagent Intermediate Final Product (after workup)
Grignard Addition Phenylmagnesium bromide (PhMgBr) Magnesium alkoxide Methyl 2-(4-(hydroxy(phenyl)methyl)phenyl)-2-methylpropanoate
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) Oxaphosphetane Methyl 2-methyl-2-(4-vinylphenyl)propanoate

Oxidation and Reduction Chemistries

The oxidation state of the formyl carbon can be readily altered through oxidation or reduction reactions, providing pathways to carboxylic acids or alcohols, respectively.

Oxidation: The formyl group is easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The product of this reaction would be 2-(4-carboxyphenyl)-2-methylpropanoic acid methyl ester.

Reduction: The formyl group can be selectively reduced to a primary alcohol without affecting the ester group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it is generally not strong enough to reduce esters. google.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting product is Methyl 2-(4-(hydroxymethyl)phenyl)-2-methylpropanoate. google.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Condensation and Imine Formation Reactions

Condensation reactions involving the formyl group are crucial for building larger molecular scaffolds.

Imine Formation: Aldehydes react with primary amines under mildly acidic conditions to form imines (also known as Schiff bases). The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is reversible. The formation of the C=N bond is a key step in many biological and synthetic processes.

Reductive Amination: This process combines imine formation with a subsequent reduction in a one-pot reaction to produce secondary or tertiary amines. After the initial formation of the imine (or the intermediate hemiaminal), a reducing agent present in the mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), reduces the C=N bond to a C-N single bond. organic-chemistry.org

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the formyl group reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as diethyl malonate or malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base. The initial addition product readily undergoes dehydration to form a stable, conjugated C=C bond. wikipedia.org

Table 2: Condensation and Imine Formation Reactions

Reaction Type Reagent(s) Key Intermediate Product
Imine Formation Aniline, H⁺ Hemiaminal Methyl 2-methyl-2-(4-((phenylimino)methyl)phenyl)propanoate
Reductive Amination Methylamine, NaBH₃CN Iminium ion Methyl 2-methyl-2-(4-((methylamino)methyl)phenyl)propanoate
Knoevenagel Condensation Malonic acid, Pyridine Aldol-type adduct (E)-3-(4-(2-methoxy-2-oxo-1,1-dimethylethyl)phenyl)acrylic acid

Derivatization Reactions for Analytical and Synthetic Applications (e.g., Oxime Formation)

Derivatization is often employed to enhance the analytical detection of aldehydes or to convert them into other functional groups for further synthesis. nih.govresearchgate.net

Oxime Formation: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. nih.gov This reaction is a reliable method for the characterization and purification of carbonyl compounds. orgsyn.org The resulting oxime from this compound can serve as a precursor for synthesizing nitrogen-containing heterocycles. orgsyn.org

Analytical Derivatization: For analytical purposes, especially in chromatography and mass spectrometry, the formyl group can be tagged with a reagent that improves separation or enhances detection. nih.govresearchgate.net Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form stable oxime derivatives that are highly sensitive to electron capture detection in gas chromatography. Another common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms colored hydrazones that can be analyzed by HPLC with UV detection. nih.gov

Reactivity of the Ester Functional Group

The methyl ester group in this compound is less reactive than the formyl group. It is sterically hindered by the two adjacent methyl groups on the alpha-carbon, which can slow down reactions at the carbonyl carbon. arkat-usa.orgucoz.com

Transesterification and Hydrolysis Mechanisms

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to an equilibrium with Ethyl 2-(4-formylphenyl)-2-methylpropanoate and methanol. masterorganicchemistry.com Base-catalyzed transesterification occurs via nucleophilic attack of an alkoxide ion on the ester carbonyl. researchgate.net

Hydrolysis (Saponification): Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This can be catalyzed by either acid or, more commonly, base. Base-promoted hydrolysis, known as saponification, is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. The typical mechanism for base-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. ucoz.com However, due to the steric hindrance around the ester carbonyl in this specific molecule, reaction rates can be slow under standard conditions. arkat-usa.orgresearchgate.net Milder, non-aqueous methods may be employed to facilitate the hydrolysis of such hindered esters. arkat-usa.orgresearchgate.net The product of hydrolysis is 2-(4-formylphenyl)-2-methylpropanoic acid.

Table 3: Transformations of the Ester Functional Group

Reaction Type Reagent(s) Mechanism Type Product
Acid-Catalyzed Transesterification Ethanol (solvent), H₂SO₄ (cat.) AAc2 Ethyl 2-(4-formylphenyl)-2-methylpropanoate
Base-Promoted Hydrolysis Sodium Hydroxide (NaOH), H₂O/MeOH BAc2 Sodium 2-(4-formylphenyl)-2-methylpropanoate

Reactions Involving the Substituted Aromatic Ring

The chemical behavior of this compound is significantly influenced by the substituents on its aromatic core. The benzene (B151609) ring is functionalized with two distinct groups positioned para to each other: a 2-(methoxycarbonyl)propan-2-yl group at C1 and a formyl group at C4. The interplay of the electronic properties of these substituents dictates the regioselectivity and reactivity of the aromatic ring in various transformations, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the directing effects of the pre-existing substituents. chemistrytalk.orgpressbooks.pub

The two substituents on the this compound ring are:

Formyl Group (-CHO): This group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen and a powerful resonance effect that delocalizes electron density from the ring onto the carbonyl group. Consequently, the formyl group is a strong deactivating group, making the aromatic ring less reactive towards electrophiles than benzene. libretexts.orgleah4sci.com It acts as a meta-director, guiding incoming electrophiles to the positions C3 and C5 relative to its own position. libretexts.orgleah4sci.com

2-(methoxycarbonyl)propan-2-yl Group (-C(CH₃)₂COOCH₃): This substituent is connected to the aromatic ring via a quaternary alkyl carbon. Alkyl groups are generally considered weak electron-donating groups through induction, which activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.org Therefore, this group directs substitution to positions C2, C6, and C4.

Given the para relationship of the two substituents, their directing effects are synergistic. The ortho, para-directing alkyl-containing group directs electrophiles to positions C2 and C6 (the C4 position is blocked). The meta-directing formyl group (at C4) also directs incoming electrophiles to positions C2 and C6. This reinforcement leads to a high degree of regioselectivity for substitution at the C2 and C6 positions, which are equivalent due to the molecule's symmetry.

The table below summarizes the predicted outcomes for common EAS reactions.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Methyl 2-(4-formyl-2-nitrophenyl)-2-methylpropanoate
BrominationBr₂, FeBr₃Methyl 2-(2-bromo-4-formylphenyl)-2-methylpropanoate
SulfonationFuming H₂SO₄Methyl 2-(4-formyl-2-sulfophenyl)-2-methylpropanoate

Cross-Coupling Reactions at the Aromatic Core (e.g., Suzuki Coupling on Halogenated Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. acs.org The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is one of the most versatile and widely used of these methods. libretexts.orgyoutube.com

To utilize this chemistry, a halogenated analogue of this compound is required as a substrate. For instance, a bromo-substituted derivative, such as Methyl 2-(3-bromo-4-formylphenyl)-2-methylpropanoate, can serve as the electrophilic partner in the coupling reaction.

The general catalytic cycle for the Suzuki coupling involves three key steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

A significant advantage of the Suzuki coupling is its excellent functional group tolerance. nih.gov The formyl and ester moieties present in the substrate are generally stable under the typically mild and often basic reaction conditions, making it a suitable method for further derivatization. acs.org This allows for the direct synthesis of complex biaryl structures without the need for protecting groups.

The table below illustrates hypothetical Suzuki-Miyaura coupling reactions using Methyl 2-(3-bromo-4-formylphenyl)-2-methylpropanoate as a starting material to generate various biaryl compounds.

Organoboron ReagentTypical Catalyst/BaseResulting Product
Phenylboronic acidPd(OAc)₂/PPh₃, Na₂CO₃Methyl 2-(4-formyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoate
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Methyl 2-(4-formyl-4'-methoxy-[1,1'-biphenyl]-3-yl)-2-methylpropanoate
Pyridine-3-boronic acidPd(dppf)Cl₂, Cs₂CO₃Methyl 2-(4-formyl-3-(pyridin-3-yl)phenyl)-2-methylpropanoate

Strategic Applications of Methyl 2 4 Formylphenyl 2 Methylpropanoate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structure of Methyl 2-(4-formylphenyl)-2-methylpropanoate makes it an attractive precursor for the synthesis of various active pharmaceutical ingredients (APIs). The formyl group provides a reactive site for carbon-carbon bond formation, allowing for the extension of the molecule's side chain, a common strategy in the development of drug candidates.

Fexofenadine, a widely used second-generation antihistamine, requires a key intermediate, methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate, for its synthesis. patsnap.com While direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles.

The transformation of the formyl group into the required four-carbon side chain can be envisioned through a multi-step process. A crucial step would be a carbon-carbon bond-forming reaction to introduce the additional carbon atoms. One such well-established method is the Wittig reaction. wikipedia.orgorganic-chemistry.orgberkeley.edumasterorganicchemistry.comtotal-synthesis.com In this proposed route, the aldehyde would react with a phosphorus ylide, such as (3-chloropropyl)triphenylphosphonium bromide, to form an alkene. Subsequent reduction of the double bond and any necessary functional group manipulations would yield the desired butyryl side chain.

Another potential route involves a Grignard reaction. unp.edu.ar The formyl group could react with a Grignard reagent, such as 3-chloropropylmagnesium bromide, to form a secondary alcohol. Oxidation of this alcohol to a ketone would then provide the target intermediate. The feasibility of these proposed steps is supported by the extensive use of these reactions in the synthesis of complex organic molecules.

Table 1: Proposed Synthetic Route for Fexofenadine Intermediate

Step Reaction Type Reactants Product
1 Wittig Reaction This compound, (3-chloropropyl)triphenylphosphonium bromide Methyl 2-(4-(4-chlorobut-1-en-1-yl)phenyl)-2-methylpropanoate
2 Reduction Product from Step 1, H2/Pd/C Methyl 2-[4-(4-chlorobutyl)phenyl]-2-methylpropanoate
3 Oxidation Product from Step 2 Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoate

Bilastine (B1667067) is another prominent second-generation antihistamine. patsnap.com Its synthesis often involves intermediates such as methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. bio-synth.in Similar to the case of fexofenadine, this compound can serve as a logical starting point for the preparation of this key bilastine intermediate.

The conversion of the formyl group to the 2-chloroethyl side chain can be achieved through a two-step sequence. The first step would involve a Wittig reaction with methoxymethyltriphenylphosphonium chloride to generate an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions would yield the corresponding aldehyde with an extended one-carbon chain. This aldehyde can then be reduced to the alcohol, which is subsequently converted to the desired 2-chloroethyl group via reaction with a chlorinating agent like thionyl chloride.

Alternatively, a Grignard reaction with methylmagnesium bromide on the initial formyl group would yield a secondary alcohol. Dehydration of this alcohol would produce a vinyl group, which could then be subjected to hydroboration-oxidation to yield the primary alcohol, followed by chlorination.

Table 2: Proposed Synthetic Route for Bilastine Intermediate

Step Reaction Type Reactants Product
1 Wittig Reaction This compound, methoxymethyltriphenylphosphonium chloride Methyl 2-(4-(2-methoxyvinyl)phenyl)-2-methylpropanoate
2 Hydrolysis Product from Step 1, Acid Methyl 2-(4-(2-oxoethyl)phenyl)-2-methylpropanoate
3 Reduction Product from Step 2, NaBH4 Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate
4 Chlorination Product from Step 3, SOCl2 Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Utilization in Specialty Chemicals and Polymer Science

The dual functionality of this compound also suggests its potential utility in the fields of specialty chemicals and polymer science. The aldehyde group can participate in a variety of reactions to create unique monomers or modify existing polymers, while the ester group can be involved in polymerization reactions or further chemical transformations.

While specific examples of this compound being used as a macromonomer or polymerization initiator are not prevalent in the reviewed literature, its structure lends itself to such applications. The formyl group can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through reactions like the Wittig reaction. wikipedia.orgorganic-chemistry.orgberkeley.edumasterorganicchemistry.comtotal-synthesis.com The resulting molecule could then act as a macromonomer, which can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone.

Furthermore, the ester group could potentially be transformed into an initiating site for certain types of polymerization. For example, it could be converted into a hydroxyl group, which can then be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyester (B1180765) chains. The aldehyde functionality would remain available for further post-polymerization modification. nih.gov

In the broader context of fine chemical manufacturing, this compound can be considered a valuable building block. Its aldehyde group can undergo a wide range of chemical transformations, including reductive amination to form amines, oxidation to form carboxylic acids, and various condensation reactions to create more complex structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or acid chlorides. This versatility allows for its integration into multi-step syntheses of a variety of fine chemicals, including those with applications in materials science, agrochemicals, and fragrances. The presence of two distinct reactive sites allows for sequential and controlled modifications, which is a key aspect of efficient fine chemical synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Formylphenyl 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Two-Dimensional (2D) NMR Techniques: Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)

2D NMR experiments are indispensable for establishing the connectivity between atoms, providing a complete and unambiguous structural assignment.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For Methyl 2-(4-formylphenyl)-2-methylpropanoate, a key COSY correlation would be observed between the two sets of aromatic protons, confirming their ortho relationship on the benzene (B151609) ring. No other correlations are expected due to the presence of quaternary carbons and the ester linkage, which isolate the different proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. This is a powerful tool for assigning the resonances in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. Expected correlations would include the aromatic protons to their respective aromatic carbons, the ester methyl protons to the -OCH₃ carbon, and the gem-dimethyl protons to their corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping long-range (two to three bond) correlations between protons and carbons. This experiment allows for the connection of the isolated spin systems. Key HMBC correlations would be:

The aldehyde proton to the ipso-aromatic carbon and the two ortho-aromatic carbons.

The aromatic protons to adjacent and geminal aromatic carbons.

The gem-dimethyl protons to the quaternary carbon, the ester carbonyl carbon, and the ipso-aromatic carbon.

The ester methyl protons to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment would be expected to show a correlation between the gem-dimethyl protons and the nearby aromatic protons, as well as between the ester methyl protons and the aromatic protons on the same side of the molecule, confirming the spatial relationship of these groups.

2D NMR Technique Key Expected Correlations
COSY Correlation between the two sets of aromatic protons.
HSQC Aromatic protons to their directly attached carbons. Ester methyl protons to the -OCH₃ carbon. Gem-dimethyl protons to the -C(CH₃)₂ carbon.
HMBC Aldehyde proton to aromatic carbons. Gem-dimethyl protons to quaternary, carbonyl, and aromatic carbons. Ester methyl protons to the ester carbonyl carbon.
NOESY Gem-dimethyl protons to nearby aromatic protons. Ester methyl protons to nearby aromatic protons.

Multinuclear NMR Approaches for Comprehensive Connectivity Mapping

While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR can provide additional structural insights, although it is less relevant for this specific organic compound which lacks other magnetically active nuclei like ¹⁵N, ¹⁹F, or ³¹P. In more complex derivatives or in studies involving isotopic labeling, observing other nuclei could provide further details on connectivity and electronic structure.

Computer-Assisted Structure Elucidation (CASE) and Machine Learning Algorithms for Spectral Interpretation

The interpretation of complex NMR data can be significantly aided by computational methods. CASE programs can take raw spectral data (¹H, ¹³C, HSQC, HMBC, etc.) and generate possible molecular structures that are consistent with the observed correlations. These systems use databases of known chemical shifts and coupling constants to predict and verify structures.

Furthermore, machine learning algorithms are increasingly being employed for spectral interpretation. rsc.orggithub.io These algorithms can be trained on large datasets of known compounds and their spectra to recognize patterns and predict chemical shifts with high accuracy. rsc.org For a molecule like this compound, a trained machine learning model could predict the ¹H and ¹³C spectra, which can then be compared with the experimental data to confirm the structure. This approach is particularly powerful for complex molecules where manual interpretation can be time-consuming and prone to error.

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Ionization Techniques for Molecular Ion Detection (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique is critical for obtaining meaningful mass spectral data.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. For this compound, the molecular ion peak (M⁺˙) at m/z 206 would be expected. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion at m/z 175.

Loss of the methyl propanoate moiety to give a fragment corresponding to the 4-formylphenyl cation.

Alpha-cleavage of the aldehyde proton, resulting in an M-1 peak at m/z 205. jove.com

Cleavage of a methyl group from the propanoate side chain.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI would be expected to show a strong signal for the protonated molecule at m/z 207. Fragmentation in ESI is generally less extensive than in EI and can be induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. Common fragmentations for protonated aldehydes in ESI-MS can include the loss of CO. openstax.org

Ionization Technique Expected Key Ions (m/z) Interpretation
Electron Ionization (EI) 206Molecular Ion (M⁺˙)
175[M - •OCH₃]⁺
147[M - •COOCH₃ - CH₃]⁺
119[C₈H₇O]⁺
Electrospray Ionization (ESI) 207Protonated Molecule [M+H]⁺
179[M+H - CO]⁺

Characteristic Fragmentation Pathways for Aldehyde and Ester Moieties (e.g., Alpha-Cleavage, McLafferty Rearrangement)

Electron ionization (EI) mass spectrometry induces fragmentation of a molecule, generating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is predicted to be governed by the distinct and combined behaviors of its aromatic aldehyde and tertiary ester functional groups. Key fragmentation mechanisms for such carbonyl compounds include alpha-cleavage and the McLafferty rearrangement. jove.comjove.com

Alpha-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is broken. jove.com This process typically yields a stable acylium ion. jove.comlibretexts.org

Aldehyde Moiety: For the aromatic aldehyde group, alpha-cleavage involves the scission of the bond between the carbonyl carbon and the aromatic ring or the formyl hydrogen. A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable benzoyl-type cation (M-1). docbrown.infomiamioh.edu Another prominent alpha-cleavage involves the loss of the entire formyl group (•CHO), resulting in a phenyl cation (M-29). docbrown.infolibretexts.org

Ester Moiety: The ester group also undergoes alpha-cleavage. The most common pathways involve the cleavage of the C-C bond adjacent to the carbonyl, leading to the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the larger isobutyrate substituent. libretexts.orgwhitman.edu For esters of aromatic acids, the loss of the alkoxy group (•OR) is a common fragmentation that can result in the base peak due to the stability of the resulting cation. whitman.edu

McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. jove.comlibretexts.orgyoutube.com The process involves a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. jove.comjove.com this compound lacks the required γ-hydrogens in its ester side chain relative to the ester carbonyl, and the aldehyde proton is directly attached to the carbonyl, making a classic McLafferty rearrangement unlikely for either functional group in their ground state molecular ion.

Based on these principles, the predicted major fragmentation pathways for this compound (Molecular Weight: 206.24 g/mol pharmaffiliates.com) are dominated by alpha-cleavages and other characteristic fragmentations of the aromatic and ester systems.

Predicted Fragmentation Pathways and Key Ions:

The molecular ion ([M]⁺•) at m/z 206 would undergo several predictable fragmentations:

Loss of a methoxy radical (•OCH₃): Alpha-cleavage at the ester group is expected to readily eliminate the methoxy group, resulting in a highly stable acylium ion at m/z 175.

Loss of the carboxyl group (•COOCH₃): Cleavage of the bond between the tertiary carbon and the aromatic ring can lead to the loss of the methyl 2-methylpropanoate (B1197409) radical, forming an ion at m/z 147.

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond alpha to the aromatic ring within the isobutyrate moiety can result in the loss of a methyl radical, yielding a fragment at m/z 191.

Aldehyde-driven fragmentation: Similar to benzaldehyde, the molecular ion could lose a hydrogen radical to form an ion at m/z 205 (M-1). docbrown.info Loss of carbon monoxide (CO) from the formyl group, a common fragmentation for aromatic aldehydes, would produce an ion at m/z 178 (M-28). docbrown.info

The following interactive table summarizes the predicted key fragment ions for this compound.

m/z (Predicted) Proposed Ion Structure Proposed Fragmentation Pathway Neutral Loss
206[C₁₂H₁₄O₃]⁺•Molecular Ion-
205[C₁₂H₁₃O₃]⁺α-cleavage at formyl groupH•
191[C₁₁H₁₁O₃]⁺α-cleavage of methyl from isobutyrate•CH₃
178[C₁₁H₁₄O₂]⁺•Loss of CO from formyl groupCO
175[C₁₁H₁₁O₂]⁺α-cleavage at ester group•OCH₃
147[C₁₀H₁₁O]⁺Cleavage of ester substituent•COOCH₃
119[C₈H₇O]⁺Further fragmentation, e.g., loss of CO from m/z 147CO
77[C₆H₅]⁺Loss of CHO from a phenyl-containing fragmentCHO

Multistage Mass Spectrometry (MS/MS, MSⁿ) for Hierarchical Structural Confirmation

While a standard mass spectrum provides a pattern of primary fragment ions, multistage mass spectrometry (MSⁿ) offers a more detailed level of structural analysis. nih.govresearchgate.net This technique involves isolating a specific fragment ion (a "precursor ion") and subjecting it to further fragmentation to produce a new spectrum of "product ions". nih.govdphen1.com This process can be repeated (MS³, MS⁴, etc.) to establish genealogical relationships between ions, providing unambiguous confirmation of sub-structures within the molecule. nih.govdphen1.com

For this compound, an MS/MS experiment would be highly valuable. For instance, the prominent precursor ion predicted at m/z 175, corresponding to the loss of the methoxy group, could be isolated. This ion retains both the aromatic ring, the formyl group, and the core isobutyrate structure. Collision-induced dissociation (CID) of this m/z 175 ion would provide an MS³ spectrum.

Hypothetical MS³ Fragmentation of the m/z 175 Ion:

The fragmentation of the [C₁₁H₁₁O₂]⁺ ion (m/z 175) would be expected to probe the remaining structural features.

Loss of Carbon Monoxide (CO): A characteristic fragmentation of benzoyl-type ions is the loss of CO. This would generate a product ion at m/z 147 (175 - 28).

Loss of a Methyl Radical (•CH₃): Cleavage could occur at the tertiary carbon, leading to the loss of a methyl group and the formation of a product ion at m/z 160 (175 - 15).

This hierarchical fragmentation confirms that the methoxy group (lost in the first stage) is separate from the structural unit that subsequently loses carbon monoxide. This stepwise analysis allows for the confident assembly of the molecular puzzle.

The following interactive table illustrates a potential MSⁿ fragmentation cascade for hierarchical structural confirmation.

MS Stage Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Inferred Structural Information
MS¹ (Full Scan)206 ([M]⁺•)175•OCH₃Confirms presence of a methoxy ester group.
MS²175147COConfirms the acylium structure and subsequent loss from the formyl or ester carbonyl.
MS³147119COFurther confirms carbonyl presence within the fragment.
MS³14791C₃H₄Indicates fragmentation of the isobutyrate remnant.

By systematically dissecting the molecule ion by ion, MSⁿ techniques provide a rigorous and detailed confirmation of the connectivity and functional group arrangement in complex molecules like this compound. researchgate.net

Computational and Theoretical Chemistry Investigations on Methyl 2 4 Formylphenyl 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-(4-formylphenyl)-2-methylpropanoate. Methods like B3LYP and B3PW91 are used to solve approximations of the Schrödinger equation for the molecule, yielding valuable information about its orbitals and electron distribution. epstem.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the formyl and ester groups significantly influences the electronic landscape of the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. epstem.net The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. In this molecule, the oxygen atom of the formyl group would be expected to be a site of negative potential, making it a likely target for electrophiles. Conversely, the hydrogen atom of the formyl group and the area around the carbonyl carbon would exhibit a positive potential, indicating susceptibility to nucleophilic attack.

Note: The values in this table are illustrative and representative of typical results from DFT calculations.

Molecular Dynamics and Conformational Analysis

While quantum calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mdpi.comnih.gov

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester group and the connection to the phenyl ring), conformational analysis is crucial. The molecule can exist in various spatial arrangements, or conformers, each with a different potential energy. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them.

This analysis helps to understand the molecule's predominant shapes in solution, which can affect its physical properties and how it interacts with other molecules, such as reactants or biological receptors. The choice of a force field (e.g., AMBER, OPLS) is critical in MD simulations as it defines the potential energy function used to calculate the forces between atoms. mdpi.com

Table 2: Conformational Analysis of Key Dihedral Angles

Dihedral Angle Description Stable Conformations (Energy Minima) Relative Energy (kcal/mol)
τ1 (C-C-C=O) Rotation of the formyl group 0° (planar), 180° (planar) 0.0, 0.2
τ2 (Ar-C-C=O) Rotation of the propanoate group relative to the ring 45°, 135° 0.0, 1.5

Note: This table presents hypothetical data to illustrate the typical results of a conformational analysis. The dihedral angles and energies would be determined through computational scans.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can elucidate the step-by-step pathway from reactants to products. A key aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate. nih.gov

For reactions involving this compound, such as the reduction of the aldehyde or its participation in a condensation reaction, transition state modeling can provide critical information. Using quantum chemical methods, the geometry of the transition state can be optimized, and its energy calculated. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

These models can be used to compare different possible reaction mechanisms or to understand the role of a catalyst. researchgate.net For example, modeling the reaction with and without a catalyst can show how the catalyst provides an alternative reaction pathway with a lower activation energy. This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic processes. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction (e.g., Nucleophilic Addition to the Formyl Group)

Reaction Pathway Catalyst Solvent Calculated Activation Energy (Ea) (kcal/mol)
Uncatalyzed None Water 25.5
Acid-Catalyzed H+ Water 15.2
Base-Catalyzed OH- Water 18.0

Note: The data is illustrative, demonstrating how computational models can be used to compare the feasibility of different reaction pathways.

Application of Machine Learning in Reaction Prediction and Process Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of accelerating discovery and optimization. rjptonline.orgrjptonline.org By training algorithms on vast datasets of known chemical reactions, ML models can learn to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

For the synthesis or transformation of this compound, ML can be applied in several ways:

Reaction Condition Prediction : Given the reactants and desired product, an ML model can predict the most suitable catalysts, solvents, and temperatures to achieve a successful reaction. beilstein-journals.org This can significantly reduce the amount of trial-and-error experimentation required.

Yield Prediction : ML models can be trained to predict the expected yield of a reaction under various conditions. rjptonline.org This allows chemists to computationally screen different parameters to identify those that maximize product formation before heading to the lab.

Process Optimization : In a manufacturing setting, ML algorithms can analyze real-time data from a chemical process to make adjustments that improve efficiency, reduce waste, and ensure consistent product quality. researchgate.net This is particularly useful for optimizing complex, multi-step syntheses.

The development of these models relies on the availability of large, high-quality datasets of chemical reactions, often mined from scientific literature and patents. github.io As more data becomes available, the predictive power and reliability of these ML tools are expected to increase further.

Table 4: Machine Learning Model for Yield Optimization

Temperature (°C) Catalyst Loading (mol%) Concentration (M) Predicted Yield (%)
60 1.0 0.1 75
80 1.0 0.1 88
80 2.0 0.1 92

Note: This table illustrates how a trained ML model could predict reaction yields based on input parameters, guiding the selection of optimal conditions.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-formylphenyl)-2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification. For example, methyl 2-(4-bromophenyl)-2-methylpropanoate can undergo palladium-catalyzed coupling with formyl-containing reagents (e.g., via Suzuki-Miyaura coupling) to introduce the 4-formyl group. Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like DMF or THF. Reaction temperatures (70–100°C) and stoichiometric ratios (1:1.2 substrate:coupling partner) are critical for yields >80% . Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical.

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.6 ppm for methoxy, δ ~170 ppm for carbonyl) and formyl substituent (δ ~9.8–10.0 ppm for aldehyde proton) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.1 for C₁₃H₁₄O₃) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with hydrogen bonding patterns analyzed using ORTEP-3 for graphical representation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in anhydrous solvents (e.g., DMSO-d6 or CDCl₃) to prevent hydrolysis of the ester group. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : Discrepancies between DFT-optimized structures and experimental data (e.g., bond angles or torsion angles) are addressed via SHELXL refinement. Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) that stabilize specific conformations. For example, the formyl group’s orientation may differ between theory and crystal packing due to C–H···O interactions .

Q. What strategies mitigate side reactions during functionalization of the formyl group?

  • Methodological Answer :
  • Protection-Deprotection : Use trimethyl orthoformate to temporarily protect the aldehyde as an acetal during subsequent reactions (e.g., Grignard additions), followed by acidic hydrolysis (HCl/MeOH) to regenerate the formyl group .
  • Selective Catalysis : Employ Shvo’s catalyst for selective reduction of competing ketones without affecting the formyl group .

Q. How does this compound serve as a precursor in bioactive molecule synthesis?

  • Methodological Answer : The formyl group enables Schiff base formation with amines (e.g., hydrazines for hydrazones), yielding compounds with antimicrobial or anti-inflammatory activity. For example:
  • Condensation with 4-aminophenyl derivatives generates imine-linked prodrugs, screened via in vitro assays (e.g., MIC tests against S. aureus) .
  • Coupling with peptide motifs via reductive amination enhances cell permeability, as demonstrated in THP-1 macrophage models .

Key Recommendations for Researchers

  • Experimental Design : Prioritize Pd-based catalysts in DMF for scalable synthesis .
  • Data Validation : Cross-validate NMR/MS with single-crystal XRD to resolve stereochemical ambiguities .
  • Biological Screening : Use PBMC or THP-1 models to assess anti-inflammatory activity early in drug development pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-formylphenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-formylphenyl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.